methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10O3S. It has a molecular weight of 198.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring made up of one sulfur atom, which is a characteristic feature of thiophene compounds .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can participate in a variety of chemical reactions. For example, they can undergo condensation reactions such as the Gewald reaction .Scientific Research Applications
Metabolic and Hydroxy Functionalization in Drug Molecules
The metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including the modification of methyl groups to carboxyl groups, plays a crucial role in modifying the hydrophobicity of these compounds and thus their pharmacologic activity. This process can lead to the formation of primary, secondary, or tertiary alcohols, which are often further oxidized to carboxy metabolites. These modifications can result in changes in the pharmacological activity of the parent drug, including loss, attenuation, or retention of activity. Certain hydroxy metabolites equiactive with their parent drugs have been developed into ester prodrugs, while some carboxy metabolites equiactive to their parent drugs have been developed into drugs as per se (B. El-Haj & S. Ahmed, 2020).
Environmental Epigenetics and Genome Flexibility
Environmental factors can induce alterations in genome regulation through epigenetic modifications, including changes in DNA methylation/demethylation cycles. Apart from 5-methylcytosine, the cycle includes oxidative derivatives of cytosine like 5-hydroxymethylcytosine (5hmC), which serves as an intermediate product of active DNA demethylation and an essential hallmark of epigenetic gene regulation. This highlights the potential of 5hmC as a contributor to epigenetically mediated responses to environmental factors (O. Efimova et al., 2020).
Ionic Liquids in Separation Processes
The activity coefficients at infinite dilution for various solutes in ionic liquid, specifically 1-butyl-3-methylimidazolium dicyanamide, have been determined, indicating its potential use as an alternative solvent for separation processes. This is particularly relevant for the separation of hexane/hex-1-ene and other small hydrocarbons, showcasing the versatility and efficiency of ionic liquids in chemical separations and their potential applications in refining and petrochemical industries (U. Domańska et al., 2016).
Jasmonic Acid Derivatives in Medicinal Chemistry
Jasmonic acid (JA) and its derivatives, as plant stress hormones, have garnered interest in medicinal chemistry due to their wide range of biological activities. These lipid-derived cyclopentanone compounds, found exclusively in the plant kingdom, have been explored for their potential as drugs and prodrugs. The synthesis, usage, and biological activities of JA and its derivatives have been extensively reviewed, highlighting their significance in developing new therapeutic approaches (A. Ghasemi Pirbalouti et al., 2014).
Oxyfunctionalization of Activated CH2 Groups
The oxyfunctionalization of CH2 groups activated by adjacent three-membered rings, such as in cyclopropane derivatives, is an efficient method for transforming these compounds into carbonylcyclopropanes. This approach, which aligns with the principles of atom economy, utilizes powerful oxidants like ozone, dioxiranes, and CrO3 under catalytic conditions, demonstrating its utility in synthetic organic chemistry (K. N. Sedenkova et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its biological activity is ongoing .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Properties
IUPAC Name |
methyl 3-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)8-7(10)5-3-2-4-6(5)13-8/h10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACANMVQHXWYSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32711-59-4 |
Source
|
Record name | methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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